2,4-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-24-11-5-9(6-12(8-11)25-2)16-21-22-17(26-16)20-15(23)13-4-3-10(18)7-14(13)19/h3-8H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCCGHUPWSTSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of 3,5-dimethoxyphenyl hydrazine: This is achieved by reacting 3,5-dimethoxybenzaldehyde with hydrazine hydrate.
Cyclization to form 1,3,4-oxadiazole: The hydrazine derivative is then cyclized with an appropriate carboxylic acid or its derivative to form the 1,3,4-oxadiazole ring.
Coupling with 2,4-dichlorobenzoyl chloride: The final step involves the reaction of the oxadiazole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzamide ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups present.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation/Reduction: Products with altered oxidation states of the functional groups.
Hydrolysis: Corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
2,4-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3,5-dichlorophenyl)benzamide
- 3,5-dichloro-N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide
- 2,4-dichloro-N-(2,5-dichlorophenyl)benzamide
Uniqueness
2,4-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the 1,3,4-oxadiazole ring and the dimethoxyphenyl group, which confer specific chemical and biological properties
Biological Activity
2,4-Dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a dichloro-substituted benzamide core linked to a 1,3,4-oxadiazole moiety, which has been associated with various biological effects including anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions involving appropriate hydrazones or amidoximes derived from substituted benzamides.
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For example:
- Cell Proliferation Inhibition : In vitro studies show that this compound can inhibit cell proliferation in various cancer cell lines. The compound has been tested against multiple cancer types using the NCI DTP protocol and demonstrated promising results in reducing cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Dichloro Substitution : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Oxadiazole Moiety : This functional group is known for its role in modulating biological activity through interaction with various enzymes and receptors.
- Dimethoxyphenyl Group : The methoxy groups can influence electronic properties and steric hindrance, affecting the compound's interaction with cellular targets.
Study on Anticancer Effects
A study published in Molecules demonstrated that derivatives similar to this compound showed significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptosis induction mechanisms .
Study on Antimicrobial Effects
In another investigation focusing on antimicrobial activity, a series of benzamide derivatives were synthesized and tested against pathogenic bacteria. The results indicated that modifications in the oxadiazole structure significantly influenced antimicrobial potency .
Q & A
Q. What is the standard methodology for synthesizing 2,4-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis typically involves:
- Step 1 : Condensation of 3,5-dimethoxyphenylhydrazide with a benzoyl chloride derivative (e.g., 2,4-dichlorobenzoyl chloride) under reflux in anhydrous ethanol .
- Step 2 : Cyclization of the intermediate using POCl₃ or thionyl chloride to form the oxadiazole ring .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) . Yield optimization requires strict control of temperature (70–80°C) and inert atmosphere .
Q. How is the compound structurally characterized to confirm its identity?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy groups at 3,5-positions on the phenyl ring) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed m/z 460.51 matches C₂₁H₂₄N₄O₆S) .
- X-ray Crystallography : Single-crystal analysis to resolve bond angles and confirm oxadiazole ring geometry .
Q. What in vitro assays are used to screen its biological activity?
Common assays include:
- Antimicrobial Activity : Broth microdilution against Staphylococcus aureus (MIC values compared to oxadiazole derivatives like OZE-II) .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., tyrosine kinase inhibition) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Q. How are contradictions in spectral data resolved (e.g., unexpected NMR peaks)?
Strategies include:
Q. What structural modifications enhance its bioactivity while maintaining stability?
Q. How are solubility challenges addressed in formulation studies?
Methods include:
Q. What mechanistic insights explain its interaction with biological targets?
Advanced approaches:
- Molecular Docking : Autodock Vina simulations reveal binding to kinase ATP pockets (e.g., EGFR, RMSD < 2.0 Å) .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 120 nM for COX-2) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites post-biotransformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
